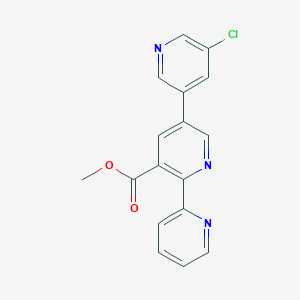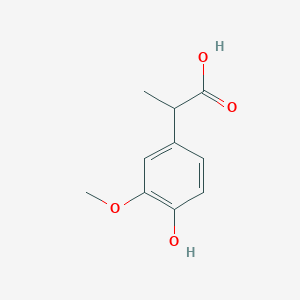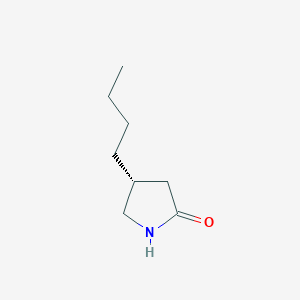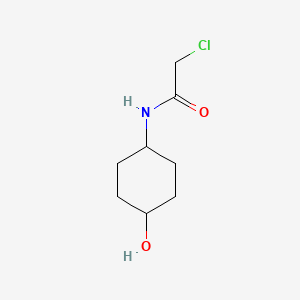
2-Chloro-N-((1r,4r)-4-hydroxycyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-((1r,4r)-4-hydroxycyclohexyl)acetamide: is a synthetic organic compound that features a chloro group, a hydroxycyclohexyl group, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-((1r,4r)-4-hydroxycyclohexyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanol, which is converted to 4-hydroxycyclohexylamine through a series of reactions.
Chlorination: The 4-hydroxycyclohexylamine is then chlorinated to introduce the chloro group at the 2-position.
Acetylation: Finally, the chlorinated intermediate undergoes acetylation to form the acetamide group, resulting in the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used.
Major Products:
Oxidation: Formation of 4-oxocyclohexylacetamide.
Reduction: Formation of trans-2-hydroxy-N-(4-hydroxycyclohexyl)-acetamide.
Substitution: Formation of trans-2-azido-N-(4-hydroxycyclohexyl)-acetamide.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential use as a biochemical probe to study enzyme interactions.
- Investigated for its effects on cellular processes.
Medicine:
- Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
- Studied for its pharmacokinetics and metabolism in biological systems.
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 2-Chloro-N-((1r,4r)-4-hydroxycyclohexyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular functions.
Comparaison Avec Des Composés Similaires
trans-2-chloro-N-(4-hydroxyphenyl)-acetamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
trans-2-chloro-N-(4-hydroxybenzyl)-acetamide: Similar structure but with a benzyl group instead of a cyclohexyl group.
Uniqueness:
- The presence of the hydroxycyclohexyl group in 2-Chloro-N-((1r,4r)-4-hydroxycyclohexyl)acetamide may confer unique steric and electronic properties, affecting its reactivity and interactions with biological targets.
- Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a unique candidate for specific applications.
Propriétés
Formule moléculaire |
C8H14ClNO2 |
|---|---|
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
2-chloro-N-(4-hydroxycyclohexyl)acetamide |
InChI |
InChI=1S/C8H14ClNO2/c9-5-8(12)10-6-1-3-7(11)4-2-6/h6-7,11H,1-5H2,(H,10,12) |
Clé InChI |
PQTXZSWOJQCYFW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1NC(=O)CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


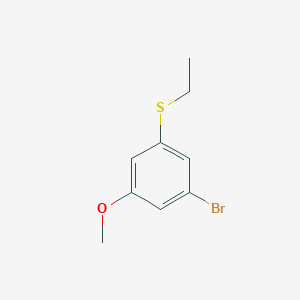
![1-[5-Bromo-3-chloro-2-(oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B8498621.png)
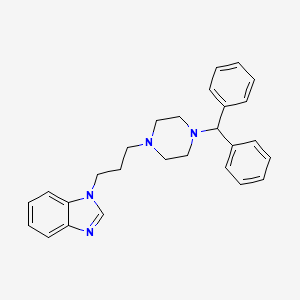
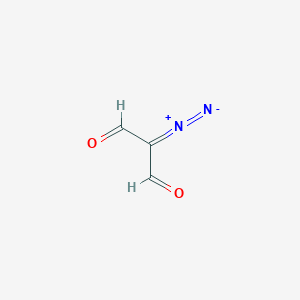
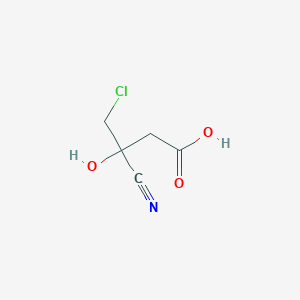
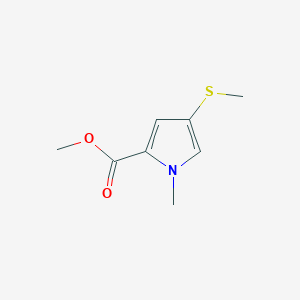
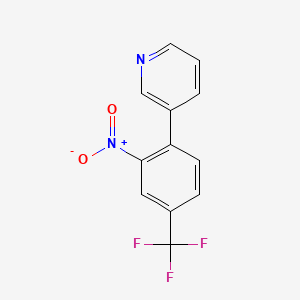
![1-Piperidineacetamide,n-(4-aminophenyl)-4-[(4-fluorophenyl)methyl]-,dihydrochloride](/img/structure/B8498647.png)

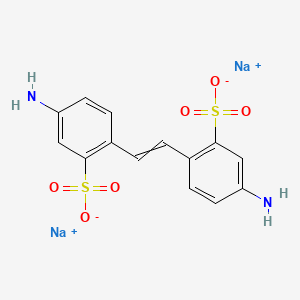
![8-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8498673.png)
